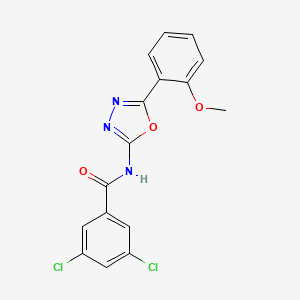

3,5-dichloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dichloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DMF-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole, synthesized from various starting materials, have been evaluated for in vitro anticancer activity. For instance, certain compounds were found to exhibit significant activity against breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Salahuddin et al., 2014). Additionally, other synthesized benzamide derivatives demonstrated moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), suggesting their promise as lead compounds for further drug development (B. Ravinaik et al., 2021).

Antidiabetic Screening

Studies involving the synthesis of N-substituted dihydropyrimidine derivatives bearing the 1,3,4-oxadiazole moiety have been carried out for their potential antidiabetic properties. These compounds were evaluated using the α-amylase inhibition assay, which is significant for the development of new antidiabetic medications (J. Lalpara et al., 2021).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a thiadiazole amide moiety were synthesized and assessed for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, a harmful nematode, indicating their potential as nematicides (Dan Liu et al., 2022).

Anti-inflammatory and Analgesic Agents

Research into benzodifuranyl derivatives derived from visnaginone and khellinone has demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest their utility as novel therapeutic agents for managing pain and inflammation (A. Abu‐Hashem et al., 2020).

Antimicrobial Activities

The synthesis and evaluation of new 1,3,4-oxadiazole derivatives for their antimicrobial properties have been a focus of several studies. For example, some compounds have demonstrated good or moderate activities against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (H. Bektaş et al., 2010).

Synthesis and Characterization

The chemical synthesis and characterization of these compounds involve multiple steps, including cyclization and hydrazide treatment, to yield the final product. Such research not only contributes to the understanding of these compounds' chemical properties but also opens avenues for their application in various biomedical fields (M. Taha et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the target proteins or enzymes .

Biochemical Pathways

Based on the structure of the compound, it can be inferred that it might interact with pathways involving arylamine compounds .

Result of Action

Similar compounds have been known to exhibit various biological activities, such as antitumoral and anticonvulsive activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Eigenschaften

IUPAC Name |

3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-12(13)15-20-21-16(24-15)19-14(22)9-6-10(17)8-11(18)7-9/h2-8H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBBJYIMBGMAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)

![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)

![2-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3006876.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)